(4-chlorophenyl)(2-ethoxyphenyl)methanamine
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Overview
Description
(4-chlorophenyl)(2-ethoxyphenyl)methanamine is an organic compound with the molecular formula C15H16ClNO and a molecular weight of 261.75 g/mol . It is characterized by the presence of a chlorophenyl group and an ethoxyphenyl group attached to a methanamine backbone. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)(2-ethoxyphenyl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with 2-ethoxyaniline in the presence of a reducing agent such as sodium borohydride . The reaction is carried out in an organic solvent like ethanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)(2-ethoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Hydroxide, cyanide, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
(4-chlorophenyl)(2-ethoxyphenyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)(2-ethoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (4-chlorophenyl)(2-ethoxyphenyl)methanamine include:
- (4-methoxyphenyl)methanamine
- (4-chlorophenyl)phenylmethylamine
- (2R)-2-(4-chlorophenyl)-2-[4-(1H-pyrazol-4-yl)phenyl]ethanamine .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the chlorophenyl and ethoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Biological Activity
(4-chlorophenyl)(2-ethoxyphenyl)methanamine, a compound with the molecular formula C15H16ClNO and a molecular weight of 261.74 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of acetylcholine in the synaptic cleft, which enhances neuronal signaling.
- Microtubule Dynamics : Research indicates that derivatives of this compound may affect microtubule stability, which is crucial for cell division. For instance, compounds structurally related to this compound have been found to induce mitotic arrest in colon cancer cells by slowing tubulin polymerization .
Biological Activity and Applications
The compound has been investigated for various biological activities, including:
- Anticancer Properties : It has shown promise as an anticancer agent due to its ability to inhibit pathways involved in cancer cell proliferation. The structural features of the compound enhance its interaction with specific molecular targets within cancer cells .
- Neuroprotective Effects : By inhibiting AChE, it may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For example:
Compound | R Group | EC50 (µM) | Max. Modulation (%) |
---|---|---|---|
AK301 | Ethoxy | 0.14 | 600 |
AK302 | Methyl | 0.38 | 1200 |
AK303 | Propyl | 0.16 | 700 |
This table illustrates how variations in substituents can significantly alter the potency and efficacy of related compounds .
Case Studies
Several studies have highlighted the biological effects of this compound and its derivatives:
- Colon Cancer Study : A study demonstrated that derivatives induced mitotic arrest in HT29 human colon cancer cells at low micromolar concentrations. The most active derivative showed an effective concentration (EC50) of approximately 115 nM, indicating high potency against cancer cells while sparing normal cells .
- Neuroprotective Study : Another investigation focused on the neuroprotective effects through AChE inhibition. The compound was found to enhance synaptic transmission by preventing the breakdown of acetylcholine, which could be beneficial in treating cognitive disorders .
Properties
IUPAC Name |
(4-chlorophenyl)-(2-ethoxyphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-2-18-14-6-4-3-5-13(14)15(17)11-7-9-12(16)10-8-11/h3-10,15H,2,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMRMWWEBQQKGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(C2=CC=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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